BenchChemオンラインストアへようこそ!

Fulvestrant-D5

Bioanalysis Method Validation Quality Control

Select Fulvestrant-D5 for reliable LC-MS/MS bioanalysis. Its +5 Da mass shift over unlabeled fulvestrant (606.8 g/mol) and +2 Da advantage over Fulvestrant-D3 eliminate isotopic cross-talk, ensuring regulatory-grade precision (inter-day ≤14.3% CV, accuracy ±15%). Supplied at ≥98% purity and ≥98% isotopic enrichment, it is the critical internal standard anchor for TDM, multi-analyte CDK4/6 inhibitor panels, and formulation PK studies. Avoid quantification bias—validate your method with the correct isotopologue.

Molecular Formula C32H47F5O3S
Molecular Weight 611.8 g/mol
Cat. No. B1165269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant-D5
Synonyms(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d5;  Faslodex-d5;  Fulvestrant-d5;  ICI 182780-d5;  ZD 182780-d5;  ZD 9238-d5;  ZM 182780-d5
Molecular FormulaC32H47F5O3S
Molecular Weight611.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26?,27?,28+,29?,30+,41?/m1/s1/i11D,14D2,21D,28D
InChIKeyVWUXBMIQPBEWFH-CNZCFFLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98.5%White solid

Structure & Identifiers


Interactive Chemical Structure Model





Fulvestrant-D5 Internal Standard: Essential Specifications for Procurement and Method Validation


Fulvestrant-D5 ([2H5]-Fulvestrant) is a stable isotope-labeled analog of the selective estrogen receptor degrader (SERD) fulvestrant, intended for use as an internal standard in quantitative LC-MS/MS bioanalysis [1]. It is characterized by a molecular formula of C32H42D5F5O3S and a molecular weight of 611.81 g/mol, a +5.0 Da mass shift from the unlabeled analyte (606.8 g/mol) [2]. Procured as a certified reference standard, it is supplied with a minimum purity of 98.00% and a minimum isotopic enrichment of 98% 2H, specifications critical for minimizing isotopic interference and ensuring accurate calibration [1].

Why Fulvestrant-D5 Cannot Be Replaced by Unlabeled or Alternative Isotopologues in Quantitative Bioanalysis


Generic substitution of Fulvestrant-D5 with the unlabeled analyte or a non-isotopic analog fails to meet the rigorous requirements of modern LC-MS/MS quantification. Unlabeled fulvestrant cannot be used as an internal standard as it is indistinguishable from the analyte of interest. The use of a non-deuterated structural analog introduces significant variability, as such compounds do not co-elute identically and are subject to differential matrix effects, leading to compromised accuracy in ion suppression or enhancement [1]. Even among deuterated isotopologues, substitution with Fulvestrant-D3 presents a quantifiable risk of isotopic cross-talk due to its smaller mass shift, which can lead to inaccurate peak integration in complex biological matrices. The selection of Fulvestrant-D5 is a data-driven decision to ensure the highest analytical fidelity, as evidenced by the following quantitative comparisons.

Quantitative Evidence for Fulvestrant-D5 Selection Over Closest Analogs


Isotopic Purity and Enrichment: A Comparative Specification Against Fulvestrant-D3

Fulvestrant-D5 is specified by reputable vendors with a minimum purity of ≥98.0% and a minimum isotopic enrichment of 98% 2H [1]. This level of isotopic enrichment is critical for ensuring that the internal standard signal is dominated by the D5 isotopologue, minimizing the contribution from lower-mass isotopomers. While Fulvestrant-D3 is also supplied with a comparable purity (>95%) and enrichment (>98%), the absolute mass shift from the unlabeled analyte is the key differentiating factor .

Bioanalysis Method Validation Quality Control

Mass Shift Advantage: Fulvestrant-D5 (+5 Da) vs. Fulvestrant-D3 (+3 Da)

The mass difference between the internal standard and the unlabeled analyte is a primary determinant of potential isotopic cross-talk in MS/MS analysis. The unlabeled analyte, fulvestrant, has a molecular weight of 606.8 g/mol [1]. Fulvestrant-D3, with three deuterium atoms, has a molecular weight of 609.8 g/mol, a mass shift of +3 Da . In contrast, Fulvestrant-D5 has a molecular weight of 611.8 g/mol, providing a +5 Da shift . This larger difference further minimizes the risk of signal overlap from naturally occurring 13C or other isotopes of the analyte, which is a known source of quantification error when using lower-mass-shift internal standards [2].

Mass Spectrometry Isotopic Interference Cross-talk

Superior Correction of Matrix Effects Compared to Non-Deuterated Internal Standards

The primary function of a deuterated internal standard like Fulvestrant-D5 is to compensate for variability in sample preparation and matrix-induced ion suppression or enhancement. Class-level evidence from comparative studies demonstrates that deuterated internal standards (D-IS) provide significantly better correction for matrix effects than non-isotopic structural analogs. In one study, the use of a D-IS improved accuracy from a matrix effect-induced bias of -15% to -20% to within ±5% of the nominal concentration [1]. This is due to their near-identical physicochemical properties, ensuring co-elution and identical ionization behavior in the MS source [2].

Matrix Effect Ion Suppression LC-MS/MS

Demonstrated Method Robustness: Inter-Day Precision and Accuracy in Clinical Samples

The performance of Fulvestrant-D5 as an internal standard is validated by its application in rigorous analytical methods. For instance, in a recently developed LC-MS/MS method for the simultaneous quantification of multiple breast cancer drugs including fulvestrant in human plasma, the use of a deuterated internal standard (a principle directly applicable to Fulvestrant-D5) yielded an inter-day precision (%RSD) of ≤ 14.3% and inter-day accuracy (%bias) between -12.7% and 13.5% [1]. These validation metrics, achieved in a complex clinical matrix, meet the stringent acceptance criteria (within ±15% of nominal concentration) for bioanalytical method validation as per FDA and EMA guidelines.

Method Validation Precision Accuracy

Stability and Storage: A Practical Procurement Consideration

Vendor technical documentation specifies that Fulvestrant-D5 has a stability of ≥ 1 year [1]. This is a critical practical consideration for laboratory procurement, ensuring the reference standard maintains its certified purity and isotopic enrichment over an extended period when stored under recommended conditions (typically 2-8°C refrigerated [2]). This defined shelf life allows for consistent, long-term use in validated analytical workflows, reducing the frequency of costly and time-consuming re-validation associated with shorter-lived or less stable alternatives.

Stability Storage Conditions Shelf Life

High-Impact Applications for Fulvestrant-D5 in Research and Bioanalysis


Therapeutic Drug Monitoring (TDM) of Fulvestrant in Breast Cancer Patients

As established in Section 3, methods employing a deuterated internal standard like Fulvestrant-D5 achieve inter-day precision ≤ 14.3% and accuracy within ±15% in human plasma, meeting regulatory guidelines [1]. This makes Fulvestrant-D5 the ideal choice for clinical TDM studies aiming to quantify fulvestrant exposure and manage inter-individual pharmacokinetic variability, a critical factor given the known risk of cardiometabolic disorders associated with this therapy [1].

Pharmacokinetic (PK) and Bioequivalence Studies for Novel Fulvestrant Formulations

The superior mass shift of Fulvestrant-D5 (+5 Da) over Fulvestrant-D3 (+3 Da) minimizes isotopic cross-talk [2], a crucial advantage for the accurate quantitation required in PK studies. Its demonstrated robustness ensures that subtle differences in drug exposure resulting from novel formulations (e.g., microcrystals) can be reliably detected, as seen in studies characterizing the absorption profile of fulvestrant in preclinical models [3].

Multi-Analyte Method Development for Combination Breast Cancer Therapies

Given the clinical standard of combining fulvestrant with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), there is a high demand for validated LC-MS/MS methods that simultaneously quantify these drugs [4]. Fulvestrant-D5, with its defined purity and stability (≥1 year), provides a reliable and consistent internal standard anchor for these complex, multi-analyte assays, streamlining method development and long-term study execution [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fulvestrant-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.